molecular formula C18H18N2O4 B1611443 L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- CAS No. 158860-18-5

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

Cat. No. B1611443
M. Wt: 326.3 g/mol
InChI Key: XRZVCGIEHSZCNU-INIZCTEOSA-N
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Description

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, also known as Fmoc-L-alanine, is a compound used in peptide synthesis . It is a protected amino acid, meaning it has protective groups that prevent it from reacting with other compounds until the protective group is removed . The compound has a molecular weight of 440.5 .


Synthesis Analysis

The synthesis of Fmoc amino acid azides, which includes Fmoc-L-alanine, starts from the corresponding protected amino acid and sodium azide (NaN3). This process can be done by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .


Molecular Structure Analysis

The molecular formula of Fmoc-L-alanine is C24H28N2O6 . The InChI code is 1S/C24H28N2O6/c1-24(2,3)32-22(28)25-13-20(21(27)30-4)26-23(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,28)(H,26,29)/t20-/m0/s1 .


Chemical Reactions Analysis

Fmoc-L-alanine is used in peptide synthesis, where it acts as a coupling agent . The Fmoc group is removed during the synthesis process, allowing the alanine to react with other amino acids to form a peptide bond.


Physical And Chemical Properties Analysis

Fmoc-L-alanine is a solid at 20 degrees Celsius . It is soluble in methanol .

properties

IUPAC Name

(2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c19-16(17(21)22)9-20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZVCGIEHSZCNU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70473883
Record name 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-

CAS RN

158860-18-5
Record name 3-[(9H-fluoren-9-ylmethoxy) carbonyl]amino-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70473883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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